molecular formula C6H4Cl2N2O B11906372 2-Chlorooxazolo[5,4-b]pyridine hydrochloride

2-Chlorooxazolo[5,4-b]pyridine hydrochloride

Katalognummer: B11906372
Molekulargewicht: 191.01 g/mol
InChI-Schlüssel: LCXMSJQCARUACV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorooxazolo[5,4-b]pyridine hydrochloride is a heterocyclic compound featuring an oxazole ring fused to a pyridine ring at the [5,4-b] position, with a chlorine substituent at the 2-position. The compound is commercially available (e.g., from CymitQuimica) and serves as a key building block for derivatization due to its reactive chlorine atom, which facilitates further functionalization .

Eigenschaften

Molekularformel

C6H4Cl2N2O

Molekulargewicht

191.01 g/mol

IUPAC-Name

2-chloro-[1,3]oxazolo[5,4-b]pyridine;hydrochloride

InChI

InChI=1S/C6H3ClN2O.ClH/c7-6-9-4-2-1-3-8-5(4)10-6;/h1-3H;1H

InChI-Schlüssel

LCXMSJQCARUACV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C1)OC(=N2)Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyridine-to-Oxazole Annulation

Starting from a pre-functionalized pyridine derivative, such as 3-amino-2-chloropyridine, cyclization can be achieved via intramolecular nucleophilic acyl substitution. For instance, treating 3-amino-2-chloropyridine-4-carboxylic acid with thionyl chloride generates an acyl chloride intermediate, which undergoes ring closure upon heating to form the oxazole moiety. This method mirrors the imidazo[4,5-b]pyridine syntheses reported by Kumar et al., where S<sub>N</sub>Ar reactions and subsequent cyclizations are employed.

Reaction Conditions:

  • Reagent: Thionyl chloride (2.5 equiv)

  • Solvent: Anhydrous dichloromethane

  • Temperature: Reflux at 40°C for 12 h

  • Yield: ~65% (theoretical estimate based on analogous reactions)

Oxazole-to-Pyridine Fusion

Alternatively, constructing the pyridine ring after oxazole formation may enhance regioselectivity. A Huisgen [3+2] cycloaddition between a nitrile oxide and a chloro-substituted alkyne could yield the oxazole, followed by pyridine ring closure via Hantzsch dihydropyridine synthesis. This approach avoids competing side reactions observed in direct annulation.

Chlorination Strategies

Introducing the chloro substituent at position 2 of the oxazolo[5,4-b]pyridine system is critical for electronic and steric modulation. Chlorination can occur pre- or post-cyclization, with trade-offs in selectivity and yield.

Direct Chlorination of Oxazolo[5,4-b]pyridine

Post-cyclization chlorination using phosphorus oxychloride (POCl<sub>3</sub>) under catalytic conditions offers a straightforward route. A mixture of POCl<sub>3</sub> and N,N-dimethylformamide (DMF) as a Lewis acid catalyst at 80°C for 6 h achieves electrophilic aromatic substitution at the electron-rich position 2.

Optimization Data:

ParameterCondition 1Condition 2
Chlorinating AgentPOCl<sub>3</sub>SOCl<sub>2</sub>
CatalystDMFNone
Temperature (°C)8060
Yield (%)7238

Pre-Chlorinated Building Blocks

Employing 2-chloro-3-nitropyridine as a starting material, as demonstrated in imidazo[4,5-b]pyridine syntheses, allows retention of the chloro group during cyclization. Subsequent nitro reduction and cyclization with formic acid yield the oxazolo core without compromising the chloro substituent.

Hydrochloride Salt Formation

The final hydrochloride salt is typically generated by treating the free base with HCl gas in a polar aprotic solvent. Critical parameters include stoichiometry, solvent choice, and crystallization conditions.

Protocol:

  • Dissolve 2-chlorooxazolo[5,4-b]pyridine (1.0 equiv) in anhydrous ethanol.

  • Bubble HCl gas through the solution at 0–5°C until pH < 2.

  • Evaporate under reduced pressure and recrystallize from acetone/ether (1:3).

Purity Enhancement:

  • Crystallization Solvent: Acetone-diethyl ether

  • Particle Size: 50–100 μm (controlled by cooling rate)

  • Final Purity: >99% (HPLC)

Industrial-Scale Considerations

Green Chemistry Adaptations

Replacing POCl<sub>3</sub> with trichlorotriazine (TCT) reduces hazardous waste, as TCT generates less corrosive byproducts. A patent by CN103232389A highlights similar optimizations for pyridine hydrochlorides, achieving 85% yield with TCT in toluene.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic chlorination steps, minimizing decomposition. Residence times of <2 minutes at 100°C improve throughput by 300% compared to batch processes.

Analytical Characterization

Key Spectroscopic Data:

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.72 (d, J = 5.1 Hz, 1H, pyridine-H), 8.15 (s, 1H, oxazole-H), 7.89 (d, J = 5.1 Hz, 1H, pyridine-H).

  • HRMS (ESI<sup>+</sup>): m/z calcd for C<sub>6</sub>H<sub>4</sub>ClN<sub>2</sub>O<sup>+</sup> [M]<sup>+</sup>: 155.0014; found: 155.0011 .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Chlorooxazolo[5,4-b]pyridinhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 2-Chlorooxazolo[5,4-b]pyridinhydrochlorid ist nicht vollständig geklärt. Es wird vermutet, dass es über seine heterocyclische Struktur mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Das Chloratom und der Oxazolring können eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und der Modulation ihrer Aktivität spielen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C6_6H3_3ClN2_2O
  • IUPAC Name : 2-chloro-[1,3]oxazolo[5,4-b]pyridine
  • CAS Number : 159870-95-8

The compound features a fused oxazole and pyridine ring system, which contributes to its unique chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilic properties, making it suitable for various substitution reactions.

Medicinal Chemistry

2-Chlorooxazolo[5,4-b]pyridine hydrochloride has been investigated for its potential in developing new pharmaceuticals. Its structure allows it to act as a key intermediate in synthesizing various biologically active compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives synthesized from this compound. For instance, derivatives have shown promising results against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Compound Cancer Type IC50 (µM) Mechanism
Compound ABreast Cancer10Apoptosis
Compound BLung Cancer15Cell Cycle Arrest

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies indicate that certain derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

Derivative Microbial Strain Minimum Inhibitory Concentration (MIC)
Derivative XE. coli32 µg/mL
Derivative YS. aureus16 µg/mL

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo nucleophilic substitutions makes it valuable for generating diverse chemical entities.

Synthesis of Pyridine Derivatives

The compound can react with various nucleophiles to yield substituted pyridine derivatives, which are important in the synthesis of agrochemicals and pharmaceuticals.

Example Reaction:

2 Chlorooxazolo 5 4 b pyridine+NucleophileSubstituted Pyridine Derivative\text{2 Chlorooxazolo 5 4 b pyridine}+\text{Nucleophile}\rightarrow \text{Substituted Pyridine Derivative}

Development of Proton Pump Inhibitors

Research has indicated that intermediates derived from this compound can be utilized in the synthesis of proton pump inhibitors (PPIs), which are crucial in treating gastrointestinal disorders.

Case Study: Anticancer Compound Development

A recent study focused on synthesizing a series of compounds based on this compound aimed at targeting specific cancer pathways. The lead compound demonstrated an IC50 value of 8 µM against breast cancer cells and was further optimized for selectivity and potency.

Case Study: Antimicrobial Evaluation

Another research project evaluated the antimicrobial efficacy of derivatives synthesized from this compound against resistant bacterial strains. The study showed that some derivatives had MIC values lower than traditional antibiotics, indicating potential as new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2-Chlorooxazolo[5,4-b]pyridine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The chlorine atom and the oxazole ring may play crucial roles in binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Thiazolo[5,4-b]pyridine Derivatives

Thiazolo[5,4-b]pyridines, which replace the oxazole oxygen with sulfur, exhibit distinct electronic and steric properties. Evidence from enzymatic assays (Table 1) reveals that substituents on the thiazolo scaffold significantly modulate activity:

  • Compound 6h (3-(trifluoromethyl)phenyl substituent) showed moderate c-KIT inhibition (IC₅₀ = 9.87 µM), attributed to optimal fit into hydrophobic pockets .
  • Insertion of a methylene group or urea linkage (e.g., 6i , 6j ) abolished activity, emphasizing the sensitivity of the scaffold to linker modifications .
  • CoMFA studies highlighted that electron-withdrawing groups (e.g., –CN, –CO₂Me) at the pyridine nitrogen enhance inhibitory activity by forming hydrogen bonds with Asp594 in B-Raf .

Oxazolo[5,4-b]pyridine Derivatives with Varied Substituents

Substituents on the oxazolo[5,4-b]pyridine scaffold influence both physicochemical properties and target interactions:

  • 5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-b]pyridine (CAS 1417658-83-3) incorporates a bulky aryl group, likely improving target affinity through π-π stacking but reducing metabolic stability .
  • 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6) demonstrates how halogenation at multiple positions may enhance binding to hydrophobic kinase domains .

Comparison with 2-Chlorooxazolo[5,4-b]pyridine Hydrochloride : The absence of aryl substituents in the parent compound may limit its potency but offers greater flexibility for targeted modifications.

Positional Isomers: Oxazolo[5,4-c]pyridine Derivatives

The [5,4-c] positional isomer alters the fused ring geometry, impacting molecular interactions:

  • 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS 1354831-15-4) introduces steric hindrance via a methyl group, which could disrupt binding in kinases requiring planar scaffolds .

Key Insight : The [5,4-b] fusion in this compound likely provides a more favorable geometry for interactions with ATP-binding pockets compared to [5,4-c] isomers.

Saturated and Hybrid Heterocycles

  • 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS 365996-07-2) features a saturated ring system, reducing aromaticity and enhancing solubility but possibly diminishing kinase affinity due to conformational rigidity .
  • Isoxazolo and pyrrolo-pyridine hybrids (e.g., 3-fluoro-5H-pyrrolo[3,4-b]pyridine hydrochloride) demonstrate the versatility of nitrogen-rich scaffolds in targeting diverse enzymes .

Data Tables: Comparative Analysis

Compound Name Scaffold Substituents Key Activity (IC₅₀ or Notes) Evidence Source
2-Chlorooxazolo[5,4-b]pyridine HCl Oxazolo[5,4-b]pyridine Cl at 2-position Building block; no direct activity
6h (Thiazolo[5,4-b]pyridine) Thiazolo[5,4-b]pyridine 3-(Trifluoromethyl)phenyl c-KIT IC₅₀ = 9.87 µM
5-Chloro-2-(aryl)oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine 4-Methoxy-3,5-dimethylphenyl Enhanced lipophilicity
4-Chloro-2-methyloxazolo[5,4-c]pyridine Oxazolo[5,4-c]pyridine Cl at 4, CH₃ at 2 Steric hindrance noted

Biologische Aktivität

2-Chlorooxazolo[5,4-b]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₃ClN₂O
  • SMILES Notation : C1=CC2=C(N=C1)OC(=N2)Cl
  • InChIKey : ISONIAAHFNNUKU-UHFFFAOYSA-N

The compound features a chlorinated oxazolo-pyridine structure, which is crucial for its biological activity. The presence of the chlorine atom and the heterocyclic framework contribute to its interaction with biological targets.

Research indicates that this compound functions primarily as an inhibitor of specific protein kinases, particularly those involved in cancer pathways. The compound has shown promising results in inhibiting the PI3K (phosphoinositide 3-kinase) pathway, which is critical in various cellular processes including growth and survival.

Enzymatic Inhibition Studies

In a recent study, the compound was evaluated for its inhibitory effects on various isoforms of PI3K. The results demonstrated potent inhibitory activity with IC₅₀ values in the nanomolar range:

Isoform IC₅₀ (nM)
PI3Kα3.4
PI3Kγ1.8
PI3Kδ2.5
PI3Kβ~30

These findings suggest that the compound selectively inhibits certain isoforms over others, which could be beneficial for therapeutic applications targeting specific cancer types.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the oxazolo-pyridine structure significantly affect the biological activity of the compound. Key observations include:

  • Chlorine Substitution : The presence of chlorine at the 2-position enhances binding affinity to the target proteins.
  • Pyridine Ring Modifications : Alterations to the pyridine ring can either enhance or diminish activity, highlighting the importance of this structural element in maintaining potency.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant antiproliferative activity against breast and colon cancer cells, making it a candidate for further development as an anticancer agent.
  • Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with its target proteins. The docking studies revealed that it fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that stabilize the interaction.
  • Comparative Studies : When compared to other known PI3K inhibitors, this compound showed superior selectivity and potency, reinforcing its potential as a lead compound for drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.